molecular formula C18H19N3O2 B2441872 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane CAS No. 2094198-12-4

1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane

Cat. No. B2441872
CAS RN: 2094198-12-4
M. Wt: 309.369
InChI Key: AWLODJWDKWMKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane, also known as POCD, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane is not fully understood, but it is believed to interact with the GABA-A receptor, which is involved in the regulation of anxiety and epilepsy. 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane may also inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation.
Biochemical and Physiological Effects
1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane has been shown to have anxiolytic and anticonvulsant effects in animal models, as well as the ability to inhibit the growth of cancer cells. However, the exact biochemical and physiological effects of 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane are still being studied.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane in lab experiments is its potential therapeutic applications in various fields, including neuroscience and cancer research. However, a limitation of using 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane is its complex synthesis method, which may make it difficult to obtain pure 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane for experiments.

Future Directions

There are several future directions for the study of 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane. One direction is to further investigate its potential therapeutic applications in neuroscience and cancer research. Another direction is to study the structure-activity relationship of 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane and its derivatives to develop more potent compounds with potential therapeutic applications. Additionally, the development of more efficient synthesis methods for 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane may facilitate its use in lab experiments.

Synthesis Methods

1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane can be synthesized through a multi-step process involving the reaction of 3-phenyl-1,2-oxazole-5-carboxylic acid with propargylamine, followed by a reduction and cyclization step. The resulting product is purified through column chromatography to obtain pure 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane.

Scientific Research Applications

1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane has been shown to possess anxiolytic and anticonvulsant properties, making it a potential candidate for the treatment of anxiety disorders and epilepsy. In cancer research, 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane has been studied for its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. In drug development, 1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane has been used as a scaffold for the synthesis of novel compounds with potential therapeutic applications.

properties

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl)-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-9-20-10-6-11-21(13-12-20)18(22)17-14-16(19-23-17)15-7-4-3-5-8-15/h1,3-5,7-8,14H,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLODJWDKWMKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCN(CC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenyl-1,2-oxazole-5-carbonyl)-4-(prop-2-yn-1-yl)-1,4-diazepane

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